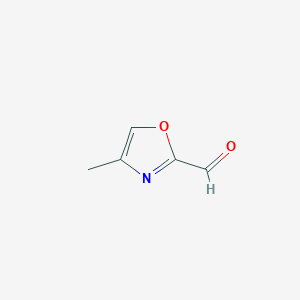

4-Methyl-1,3-oxazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-3-8-5(2-7)6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFUYXRLSRTPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565433 | |

| Record name | 4-Methyl-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159015-07-3 | |

| Record name | 4-Methyl-2-oxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159015-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-oxazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-1,3-oxazole-2-carbaldehyde

Introduction: The Significance of Substituted Oxazoles

The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a privileged scaffold in a vast array of biologically active compounds and functional materials. The strategic placement of substituents on the oxazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 4-Methyl-1,3-oxazole-2-carbaldehyde, in particular, is a valuable synthetic intermediate. The aldehyde group at the 2-position serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic route to this key building block and a detailed analysis of its structural characterization.

Proposed Synthesis: Formylation via the Vilsmeier-Haack Reaction

While various methods exist for the synthesis of the oxazole ring, the most direct and logical approach to 4-Methyl-1,3-oxazole-2-carbaldehyde is the formylation of the readily available starting material, 4-methyl-1,3-oxazole. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[2]

The proposed synthesis proceeds via the electrophilic substitution of the Vilsmeier reagent onto the 4-methyl-1,3-oxazole ring. The C2 position of the oxazole is the most nucleophilic and, therefore, the most likely site of attack, leading to the desired product.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-1,3-oxazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a cornerstone in medicinal chemistry, serving as a vital heterocyclic scaffold in a multitude of pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in the design of novel therapeutics. 4-Methyl-1,3-oxazole-2-carbaldehyde, as a functionalized oxazole, represents a key building block for the synthesis of more complex molecular architectures. The aldehyde group at the 2-position provides a reactive handle for a wide array of chemical transformations, enabling its incorporation into diverse drug candidates. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry and drug discovery pipelines. This guide provides a comprehensive overview of the core physicochemical characteristics of 4-Methyl-1,3-oxazole-2-carbaldehyde, supported by detailed experimental protocols for their determination.

Molecular Structure and Core Properties

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₅H₅NO₂ | - |

| Molecular Weight | 111.10 g/mol | [1] |

| IUPAC Name | 4-methyl-1,3-oxazole-2-carbaldehyde | - |

| Canonical SMILES | CC1=CN=C(O1)C=O | - |

| InChI Key | - | - |

| CAS Number | Not assigned | - |

Predicted Physicochemical Data

In the absence of extensive experimental data, computational predictions provide valuable insights into the behavior of 4-Methyl-1,3-oxazole-2-carbaldehyde. These predictions are based on sophisticated algorithms that analyze the molecule's structure.

| Parameter | Predicted Value | Notes |

| Boiling Point | ~180-200 °C | Inferred from related oxazole structures.[2] |

| Melting Point | ~40-60 °C | Estimated based on similar small heterocyclic aldehydes. |

| LogP | ~0.5 | Indicates moderate lipophilicity. |

| Water Solubility | Moderately soluble | The presence of the aldehyde and the oxazole ring suggests some solubility. |

| pKa | - | The oxazole ring is weakly basic. |

Spectroscopic and Chromatographic Characterization: A Practical Guide

The definitive identification and purity assessment of 4-Methyl-1,3-oxazole-2-carbaldehyde relies on a suite of analytical techniques. The following sections detail the principles and standardized protocols for acquiring and interpreting this crucial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Methyl-1,3-oxazole-2-carbaldehyde, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

Aldehydic Proton (CHO): A singlet expected around δ 9.5-10.0 ppm.

-

Oxazole Ring Proton (H5): A singlet expected around δ 7.5-8.0 ppm.

-

Methyl Protons (CH₃): A singlet expected around δ 2.3-2.6 ppm.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

Carbonyl Carbon (C=O): Expected around δ 180-190 ppm.

-

Oxazole Ring Carbons (C2, C4, C5): Expected in the range of δ 120-160 ppm.

-

Methyl Carbon (CH₃): Expected around δ 10-15 ppm.

Experimental Protocol: NMR Analysis

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial as it dissolves a wide range of organic compounds and its deuterium signal is used by the NMR spectrometer to lock the magnetic field frequency, ensuring high-resolution spectra.[3] A typical sample concentration of 5-25 mg in 0.5-0.7 mL of solvent provides a good signal-to-noise ratio for ¹H NMR within a reasonable acquisition time.[3]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Dissolution: Cap the tube and gently invert it several times to ensure complete dissolution of the sample.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Subsequently, acquire the ¹³C NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands:

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C=N Stretch (Oxazole Ring): A medium to strong peak around 1600-1650 cm⁻¹.

-

C-O-C Stretch (Oxazole Ring): A strong peak in the fingerprint region, typically around 1050-1150 cm⁻¹.

-

C-H Bending (Methyl Group): Peaks around 1450 and 1375 cm⁻¹.

Experimental Protocol: FTIR Analysis

Causality Behind Experimental Choices: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation and non-destructive nature. It provides high-quality spectra by measuring the infrared radiation that is internally reflected within a crystal in contact with the sample.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrum Fragmentation:

-

Molecular Ion Peak (M⁺): Expected at m/z = 111.

-

Loss of CHO: A fragment at m/z = 82, corresponding to the loss of the formyl radical.

-

Loss of CO: A fragment at m/z = 83, resulting from the loss of carbon monoxide.

-

Other Fragments: Various other fragments corresponding to the cleavage of the oxazole ring.

Experimental Protocol: Mass Spectrometry Analysis

Causality Behind Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique for volatile and thermally stable small molecules.[4] It produces a characteristic fragmentation pattern that is useful for structural elucidation.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent like methanol or acetonitrile, into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

-

Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to support the proposed structure.

Solubility Profile

Understanding the solubility of 4-Methyl-1,3-oxazole-2-carbaldehyde is crucial for its application in various solvent systems for synthesis, purification, and biological assays.

General Solubility Characteristics:

-

Polar Aprotic Solvents: Expected to be readily soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Chlorinated Solvents: Good solubility is anticipated in dichloromethane (DCM) and chloroform.

-

Ethers: Likely soluble in diethyl ether and tetrahydrofuran (THF).

-

Alcohols: Should be soluble in methanol and ethanol.

-

Water: Predicted to have moderate solubility due to the presence of polar functional groups.

-

Nonpolar Solvents: Limited solubility is expected in hydrocarbons such as hexane.

Experimental Protocol: Solubility Determination

Causality Behind Experimental Choices: A common method for determining solubility involves preparing a saturated solution and then quantifying the concentration of the dissolved solute using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[5] This "excess solid" method ensures that equilibrium is reached.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge or filter the solutions to separate the undissolved solid.

-

Quantification: Carefully take an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC with a standard curve).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Visualizations

Molecular Structure```dot

digraph "4-Methyl-1,3-oxazole-2-carbaldehyde" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of 4-Methyl-1,3-oxazole-2-carbaldehyde", width=4]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"];

C1 -- C2; C2 -- N1; N1 -- C3; C3 -- O1; O1 -- C1;

C1 -- C4 [label=""]; C4 -- H1; C4 -- H2; C4 -- H3;

C3 -- C5; C5 -- O2 [style=double]; C5 -- H4;

C2 -- H5;

{rank=same; C1; C2; C3; N1; O1} }

Caption: Workflow for the synthesis and characterization of 4-Methyl-1,3-oxazole-2-carbaldehyde.

Conclusion

4-Methyl-1,3-oxazole-2-carbaldehyde is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While experimental data for this specific compound is not extensively documented, this guide provides a robust framework for its characterization based on predicted properties and established analytical protocols. The detailed methodologies herein offer a reliable roadmap for researchers to determine its physicochemical properties, ensuring its effective and informed use in the development of novel chemical entities. The synthesis and further investigation of this and related oxazole derivatives will undoubtedly contribute to the expanding landscape of small molecule therapeutics.

References

-

PubChem. 1,3-Oxazole-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methyl-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

-

PubChem. 5-Methyl-1,2-oxazole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

ResearchGate. NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. [Link]

-

Fisher Scientific. 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde, 95%, Thermo Scientific. [Link]

-

Macalester College. Solubility of Organic Compounds. [Link]

-

ResearchGate. Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Chemsrc. 1,3-Oxazole-2-carbaldehyde. [Link]

-

SSERC. Melting point determination. [Link]

-

EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

-

SSERC. Melting point determination. [Link]

-

Molecules. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

PubChem. 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

-

SciELO. 1H--[6][7][8]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Link]

-

Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

University of Washington. Fourier Transform Infrared Spectroscopy. [Link]

-

ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

St. Francis' College. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

YouTube. Mass Spectrometry: Alpha Cleavage of Aldehydes. [Link]

-

Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

-

PubChem. 2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

IUCr Journals. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. [Link]

Sources

- 1. 5-Methyl-1,2-oxazole-3-carbaldehyde | C5H5NO2 | CID 2795222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Oxazole-2-carbaldehyde | CAS#:65373-52-6 | Chemsrc [chemsrc.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. 1,3-Oxazole-2-carboxaldehyde | C4H3NO2 | CID 14786609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 4-Methyl-1,3-oxazole-2-carbaldehyde: A Technical Guide for Researchers

Introduction: The Versatile Scaffolding of a Substituted Oxazole

4-Methyl-1,3-oxazole-2-carbaldehyde stands as a significant heterocyclic building block in the landscape of medicinal chemistry and materials science. The inherent reactivity of its aldehyde functional group, coupled with the electronic characteristics of the 4-methyl-1,3-oxazole core, renders it a valuable precursor for the synthesis of more complex molecular architectures. Notably, this compound serves as a key intermediate in the development of substituted 1H-pyrazolo[4,3-b]pyridines, a class of compounds with recognized therapeutic potential.[1] Understanding the precise spectroscopic signature of 4-Methyl-1,3-oxazole-2-carbaldehyde is paramount for researchers engaged in its synthesis, characterization, and downstream applications, ensuring the structural integrity and purity of their compounds.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Methyl-1,3-oxazole-2-carbaldehyde. The interpretation of this data is grounded in established principles of spectroscopy and supported by comparative analysis with related oxazole structures.

Molecular Structure and Spectroscopic Correlation

The structural attributes of 4-Methyl-1,3-oxazole-2-carbaldehyde directly inform its spectroscopic output. The molecule consists of a five-membered oxazole ring substituted with a methyl group at the 4-position and a carbaldehyde (formyl) group at the 2-position.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reliable spectroscopic data, the following validated protocols are recommended.

Sample Preparation

A pure sample of 4-Methyl-1,3-oxazole-2-carbaldehyde should be obtained, with its purity confirmed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For NMR analysis, the sample should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. For IR spectroscopy, the sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a solution in a suitable solvent. For MS, the sample is typically introduced directly or via a gas or liquid chromatograph.

Instrumentation and Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be employed for both one-dimensional and, if necessary, two-dimensional correlation experiments (e.g., COSY, HSQC) to confirm assignments.

-

IR Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer should be used to obtain the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.

The following diagram outlines the general workflow for the spectroscopic characterization of 4-Methyl-1,3-oxazole-2-carbaldehyde.

Conclusion: An Authoritative Spectroscopic Profile

This technical guide provides a detailed and authoritative overview of the expected spectroscopic data for 4-Methyl-1,3-oxazole-2-carbaldehyde. By understanding the nuances of its NMR, IR, and MS spectra, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for ensuring the scientific rigor and integrity of research involving this versatile oxazole derivative.

References

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168–3170. [Link]

Sources

Crystal structure analysis of 4-Methyl-1,3-oxazole-2-carbaldehyde

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Methyl-1,3-oxazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Understanding the three-dimensional structure of oxazole derivatives is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for the crystal structure analysis of a key synthetic intermediate, 4-Methyl-1,3-oxazole-2-carbaldehyde. While a definitive crystal structure for this specific molecule is not publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the critical experimental and analytical workflows, from synthesis and crystallization to X-ray diffraction analysis and the interpretation of intermolecular interactions. The protocols and data presented herein are based on established principles and data from closely related oxazole structures, offering a robust framework for researchers in the field.

Introduction: The Significance of the Oxazole Moiety in Drug Discovery

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block in the design of therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The precise spatial arrangement of substituents on the oxazole ring, dictated by its crystal structure, governs its interaction with biological targets. Therefore, high-resolution structural elucidation via single-crystal X-ray diffraction is an indispensable tool in the drug development pipeline.[2]

4-Methyl-1,3-oxazole-2-carbaldehyde is a crucial intermediate in the synthesis of more complex oxazole-containing molecules.[1] Its aldehyde functionality provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophores. A thorough understanding of its solid-state conformation and intermolecular interactions is essential for controlling its reactivity and for designing novel derivatives with enhanced therapeutic profiles.

Synthesis and Crystallization: From Precursors to High-Quality Single Crystals

The successful determination of a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

The synthesis of 4-Methyl-1,3-oxazole-2-carbaldehyde can be achieved through various established methods for oxazole ring formation. A common and efficient approach is the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[3]

Experimental Protocol: Synthesis of 4-Methyl-1,3-oxazole-2-carbaldehyde

-

Reaction Setup: To a solution of the starting aldehyde in a suitable solvent (e.g., anhydrous methanol), add an equimolar amount of tosylmethyl isocyanide and a slight excess of a base such as potassium carbonate.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure 4-Methyl-1,3-oxazole-2-carbaldehyde.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for 4-Methyl-1,3-oxazole-2-carbaldehyde.

Crystallization Strategy

The growth of single crystals of sufficient size and quality is often the most challenging step. A systematic screening of crystallization conditions is crucial.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, acetone) and solvent mixtures should be screened.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted on a goniometer head for X-ray diffraction analysis.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[2]

Data Collection

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[4]

Table 1: Hypothetical Crystallographic Data for 4-Methyl-1,3-oxazole-2-carbaldehyde

| Parameter | Value |

| Chemical Formula | C5H5NO2 |

| Formula Weight | 111.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 10.1 |

| β (°) | 105.5 |

| Volume (ų) | 512.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.44 |

| Absorption Coefficient (mm⁻¹) | 0.11 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections Collected | 5000 |

| Independent Reflections | 1000 |

| R(int) | 0.04 |

| Final R indices [I>2σ(I)] | R1 = 0.05, wR2 = 0.12 |

| Goodness-of-fit on F² | 1.05 |

Note: This data is hypothetical and based on typical values for small organic molecules.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure. The initial positions of the atoms are determined using direct methods or Patterson methods, and the structure is then refined against the experimental data to obtain the final, high-resolution model.

Diagram: X-ray Crystallography Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structural Insights: Bond Parameters and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions with neighboring molecules in the crystal lattice.

Molecular Geometry

The bond lengths and angles within the 4-Methyl-1,3-oxazole-2-carbaldehyde molecule are expected to be in good agreement with those observed for other oxazole derivatives. The oxazole ring itself is anticipated to be planar.

Table 2: Expected Bond Lengths and Angles

| Bond/Angle | Expected Value (Å/°) |

| O1-C2 | 1.37 |

| C2-N3 | 1.31 |

| N3-C4 | 1.39 |

| C4-C5 | 1.36 |

| C5-O1 | 1.37 |

| C4-C(methyl) | 1.50 |

| C2-C(aldehyde) | 1.47 |

| C(aldehyde)=O | 1.21 |

| O1-C2-N3 | 115 |

| C2-N3-C4 | 105 |

| N3-C4-C5 | 109 |

| C4-C5-O1 | 105 |

| C5-O1-C2 | 106 |

Note: These values are based on typical bond lengths and angles for similar structures.

Intermolecular Interactions

The packing of molecules in the crystal is governed by a network of intermolecular interactions. For 4-Methyl-1,3-oxazole-2-carbaldehyde, several types of weak interactions are expected to play a crucial role.[5][6]

-

C-H···O Hydrogen Bonds: The aldehyde oxygen and the oxazole oxygen are potential hydrogen bond acceptors, while the methyl and aldehyde protons can act as donors.

-

C-H···N Hydrogen Bonds: The nitrogen atom of the oxazole ring can also act as a hydrogen bond acceptor.[7]

-

π-π Stacking: The planar oxazole rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[8]

Diagram: Potential Intermolecular Interactions

Caption: Schematic of potential intermolecular interactions.

Conclusion: The Power of Structural Analysis in Drug Development

This technical guide has outlined a comprehensive, albeit predictive, approach to the crystal structure analysis of 4-Methyl-1,3-oxazole-2-carbaldehyde. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a high-resolution three-dimensional structure of this important synthetic intermediate. The resulting structural information, including precise bond parameters and a detailed understanding of intermolecular interactions, is invaluable for guiding the design and synthesis of novel oxazole-based therapeutic agents with improved efficacy and selectivity. The principles and methodologies described herein are broadly applicable to the structural elucidation of other small molecule drug candidates, underscoring the critical role of crystallography in modern drug discovery.[2]

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

- Al-Obaidi, A. S. M., & Al-Janabi, A. S. M. (2023). Synthesis, Structural Characterization and Antimicrobial Activity of New Substituted Oxazole Thiosemicarbazone Ligand and its Co. Scholars Academic Journal of Biosciences, 11(4), 108-117.

- Fery-Forgues, S., & Vanucci-Bacqué, C. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.

- Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.

-

Fery-Forgues, S., & Vanucci-Bacqué, C. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. Retrieved from [Link]

- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732.

- Al-Adilee, K. J., & Al-Jbouri, M. S. (2025). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone.

-

ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Retrieved from [Link]

- Shishkin, O. V., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 2969.

- Shishkin, O. V., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Semantic Scholar.

- Mehariya, K. (2018).

- Li, Y., et al. (2017). Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives.

- Al-Masoudi, N. A., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Molecules, 30(11), 2345.

- Gonzalez-Gomez, J. C., et al. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 30(22), 5678.

- Asiri, A. M., et al. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry, 47(30), 14207-14220.

- Al-Adilee, K. J. (2019). Synthesis, Investigation and X-Ray Powder Diffraction (XRD) of Some Oxadiazole Complexes. DergiPark.

- Shishkina, S. V., et al. (2017). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. Acta Crystallographica Section C: Structural Chemistry, 73(7), 674-682.

- Arumugam, N., et al. (2015). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 20(10), 18369-18384.

- Espitia Cogollo, E., et al. (2025). Study of the intermolecular interactions in the crystal structure formation of two new 4,5-disubstituted vicinal triazoles.

-

ChemSynthesis. (2025). methyl 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,3-Oxazole synthesis [organic-chemistry.org]

- 4. X-Ray Crystallographic Study of Novel Oxazole Derivatives - Science Publishing [m.anchor-publishing.com]

- 5. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 4-Methyl-1,3-oxazole-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application in Molecular Design

In the landscape of modern drug discovery and materials science, the ability to predict molecular behavior in silico is not merely an academic exercise; it is a cornerstone of efficient, targeted research. Heterocyclic compounds, particularly those containing oxazole rings, are of immense interest due to their prevalence in biologically active molecules and functional materials.[1][2][3] 4-Methyl-1,3-oxazole-2-carbaldehyde stands as a prototypical example of such a scaffold—a compact molecule rich in electronic features that dictate its reactivity and interaction with biological targets.

This guide eschews a rigid, textbook-style format. Instead, it is structured to mirror the logical progression of a computational research project, as undertaken by a senior scientist. We will move from the foundational principles of quantum chemical calculations to the practical execution and, most critically, the expert interpretation of the resulting data. The objective is not just to present a series of computational protocols but to instill a deeper understanding of why specific methods are chosen and how the outputs—from optimized geometries to electronic properties—translate into actionable chemical insights. Every protocol herein is designed as a self-validating system, where the synergy between different analyses provides a comprehensive and trustworthy molecular portrait.

Part 1: The Computational Foundation: Choosing the Right Tools for the Task

The bedrock of any quantum chemical investigation is the selection of an appropriate theoretical method and basis set. This choice is a deliberate balance between computational cost and the desired accuracy for the properties being investigated. For organic molecules like 4-Methyl-1,3-oxazole-2-carbaldehyde, Density Functional Theory (DFT) has emerged as the workhorse method.[4][5]

1.1. The Rationale for Density Functional Theory (DFT)

DFT offers a compelling compromise between the high computational expense of post-Hartree-Fock methods and the limited accuracy of semi-empirical approaches.[4] It is grounded in the principle that the energy of a system can be determined from its electron density. The choice of the functional is paramount. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and validated choice for organic molecules, known for providing reliable geometric and electronic property predictions.[4][6]

1.2. The Significance of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a prudent choice for this molecule. Let's dissect this designation to understand its power:

-

6-311G : This indicates a triple-zeta split-valence basis set, providing a flexible description of the valence electrons, which are crucial for chemical bonding and reactivity.

-

++ : These plus signs signify the addition of diffuse functions on both heavy atoms and hydrogen. These functions are essential for accurately describing anions and systems with lone pairs, like the oxygen and nitrogen atoms in the oxazole ring.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for orbital shapes to distort, which is critical for accurately modeling bond angles and electronic distributions in a molecule with a conjugated system.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set establishes a robust level of theory for a comprehensive analysis of our target molecule.

Part 2: The Computational Workflow: From Molecular Structure to Actionable Data

A successful computational study follows a systematic and logical workflow. This ensures that each step builds upon a solid foundation, leading to reliable and interpretable results.

Caption: A typical workflow for quantum chemical calculations.

Experimental Protocol: Step-by-Step Computational Analysis

-

Molecular Structure Construction :

-

Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structure of 4-Methyl-1,3-oxazole-2-carbaldehyde.

-

Ensure correct atom types, bonds, and initial hybridization. Perform a preliminary geometry cleanup using molecular mechanics if available.

-

-

Geometry Optimization :

-

Objective : To find the most stable conformation of the molecule on the potential energy surface.

-

Software : Gaussian, ORCA, or similar quantum chemistry package.

-

Input :

-

Level of Theory: B3LYP/6-311++G(d,p)

-

Keyword: Opt (for optimization)

-

Specify charge (0) and multiplicity (singlet).

-

-

Validation : The optimization is successful when the forces on the atoms are negligible and the geometry converges.

-

-

Vibrational Frequency Calculation :

-

Objective : To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

-

Input :

-

Use the optimized geometry from the previous step.

-

Level of Theory: B3LYP/6-311++G(d,p)

-

Keyword: Freq

-

-

Validation : A true minimum is confirmed by the absence of imaginary frequencies. The output provides the vibrational modes and their corresponding frequencies and intensities.

-

-

Advanced Electronic Property Analysis :

-

Objective : To calculate and analyze the electronic structure in detail.

-

Input :

-

Use the optimized geometry.

-

Level of Theory: B3LYP/6-311++G(d,p)

-

Keywords: Pop=NBO (for Natural Bond Orbital analysis), IOp(6/33=2) (for MEP visualization).

-

-

Execution : This is a single-point energy calculation that generates the necessary data files for subsequent analysis.

-

Part 3: Decoding the Molecule: Analysis of Calculated Properties

This section translates the raw computational output into a nuanced understanding of the molecule's chemical nature.

Optimized Molecular Geometry

The geometry optimization yields the most stable three-dimensional arrangement of the atoms. Key structural parameters provide a quantitative description of the molecule's shape. The planarity of the oxazole ring and the orientation of the carbaldehyde and methyl groups are of particular interest as they influence the molecule's electronic conjugation and steric properties.

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| O1-C2 | Oxazole Ring | Value |

| C2-N3 | Oxazole Ring | Value |

| N3-C4 | Oxazole Ring | Value |

| C4-C5 | Oxazole Ring | Value |

| C5-O1 | Oxazole Ring | Value |

| C2-C(aldehyde) | Aldehyde Linkage | Value |

| C(aldehyde)=O | Carbonyl Bond | Value |

| Bond Angles | ||

| O1-C2-N3 | Oxazole Ring | Value |

| C2-N3-C4 | Oxazole Ring | Value |

| O1-C2-C(aldehyde) | Aldehyde Orientation | Value |

| Dihedral Angle | ||

| O1-C2-C(ald)-O(ald) | Aldehyde Torsion | Value |

| Note: Placeholder "Value" would be replaced with actual output data from a calculation. |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[6] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity.[6][7]

Caption: Relationship between HOMO, LUMO, and the energy gap.

| Property | Description | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Value |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Value |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Value |

| Ionization Potential (I) | ≈ -E(HOMO) | Value |

| Electron Affinity (A) | ≈ -E(LUMO) | Value |

| Chemical Hardness (η) | (I - A) / 2 | Value |

| Note: Placeholder "Value" would be replaced with actual output data. |

For 4-Methyl-1,3-oxazole-2-carbaldehyde, the HOMO is expected to be distributed across the electron-rich oxazole ring, while the LUMO will likely be centered on the electron-withdrawing carbaldehyde group, indicating that this is the likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[8][9] It maps the electrostatic potential onto the electron density surface.

-

Red Regions : Indicate negative electrostatic potential, rich in electrons. These are sites for electrophilic attack. In our molecule, this will be concentrated around the carbonyl oxygen and the oxazole nitrogen.[10]

-

Blue Regions : Indicate positive electrostatic potential, electron-poor. These are sites for nucleophilic attack. This will be most prominent around the hydrogen of the aldehyde group.[10]

The MEP surface provides an intuitive, visual confirmation of the electronic effects of the functional groups, guiding predictions of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals.[11][12] This method provides quantitative insights into:

-

Hybridization : Determines the s and p character of the atomic orbitals involved in bonding.

-

Natural Atomic Charges : Offers a more chemically intuitive charge distribution than other methods like Mulliken charges.

-

Donor-Acceptor Interactions : Quantifies the stabilizing effects of electron delocalization (hyperconjugation) by analyzing interactions between filled (donor) and empty (acceptor) orbitals. This is particularly insightful for understanding the stability conferred by the conjugated system of the oxazole ring and the aldehyde.

Part 4: Predicting Spectroscopic Signatures

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data.

Vibrational Analysis (FT-IR)

The frequency calculation not only confirms the stability of the optimized structure but also provides a theoretical vibrational spectrum. Each calculated frequency corresponds to a specific atomic motion (e.g., stretching, bending). By comparing the calculated spectrum to an experimental one, we can confidently assign the observed absorption bands to their respective vibrational modes.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |

| ν(C=O) | Carbonyl stretch of the aldehyde | ~1700-1750 |

| ν(C=N) | Imine stretch in the oxazole ring | ~1600-1650 |

| ν(C-H) | Aldehyde C-H stretch | ~2700-2800 |

| ν(C-H) | Aromatic/Methyl C-H stretches | ~2900-3100 |

| Ring Vibrations | Collective stretching/bending of the oxazole ring | ~1400-1600 |

| Note: Values are typical ranges and would be replaced with specific calculated frequencies. |

It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors, improving the agreement with experimental data.[4]

Conclusion: A Synergistic Approach to Molecular Understanding

The quantum chemical investigation of 4-Methyl-1,3-oxazole-2-carbaldehyde provides a multi-faceted and deeply detailed portrait of its molecular properties. Through a systematic workflow employing DFT calculations, we can reliably predict its three-dimensional structure, electronic landscape, and spectroscopic signatures. The insights gained from FMO, MEP, and NBO analyses are not isolated data points; they are interconnected pieces of a puzzle that, when assembled, reveal the molecule's inherent reactivity, stability, and potential for interaction. For the medicinal chemist or materials scientist, this in silico characterization is an invaluable precursor to synthesis and experimentation, enabling more rational design strategies and accelerating the pace of discovery.

References

-

Title: DFT STUDIES OF OXAZOLE DERIVATIVE Source: International Journal of Creative Research Thoughts URL: [Link]

-

Title: Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System Source: MDPI URL: [Link]

-

Title: Crystal structure of methyl 1,3-benzoxazole-2-carboxylate Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone Source: ResearchGate URL: [Link]

-

Title: QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE Source: elibrary.ru URL: [Link]

-

Title: Molecular electrostatic potential (MEP) surface analysis of 4-hydroxybenzaldehyde. Source: ResearchGate URL: [Link]

-

Title: Anharmonic vibrational spectroscopy calculations with electronic structure potentials: Comparison of MP2 and DFT for organic molecules Source: ResearchGate URL: [Link]

-

Title: Synthesis, Structural Characterization and Antimicrobial Activity of New Substituted Oxazole Thiosemicarbazone Ligand and its Co Source: SAS Publishers URL: [Link]

-

Title: Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: Natural Bond Orbital (NBO) Analysis Source: University of Regensburg URL: [Link]

-

Title: Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Source: ResearchGate URL: [Link]

-

Title: Synthesis of 1,3-oxazoles Source: Organic Chemistry Portal URL: [Link]

-

Title: Molecular Electrostatic Potential (MEP) Source: University of Regensburg URL: [Link]

-

Title: Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan Source: Spectroscopy Online URL: [Link]

-

Title: Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES Source: ResearchGate URL: [Link]

-

Title: Generated molecular electrostatic potential (MEP) maps of compound 2... Source: ResearchGate URL: [Link]

-

Title: Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde Source: National Institutes of Health (NIH) URL: [Link]

-

Title: STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE Source: International Research Journal of Education and Technology URL: [Link]

-

Title: Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review Source: DRS@nio URL: [Link]

-

Title: Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes Source: ResearchGate URL: [Link]

-

Title: Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas Source: YouTube URL: [Link]

-

Title: NATURAL BOND ORBITAL 7.0 HOME Source: NBO 7.0 URL: [Link]

-

Title: Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications Source: RSC Publishing URL: [Link]

-

Title: Natural Bond Orbital (NBO) Analysis: Formaldehyde example Source: Q-Chem URL: [Link]

-

Title: Anharmonic Vibrational States of Solids from DFT Calculations. Part II: Implementation of the VSCF and VCI Methods Source: ACS Publications URL: [Link]

-

Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi Source: MDPI URL: [Link]

-

Title: Frequency Calculation and Analysis Using DFT method in Gaussian Software Source: YouTube URL: [Link]

-

Title: Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis Source: YouTube URL: [Link]

-

Title: Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations Source: Advanced Journal of Chemistry, Section A URL: [Link]

-

Title: Synthetic approaches for oxazole derivatives: A review Source: ResearchGate URL: [Link]

-

Title: Natural bond orbital analysis of molecular interactions Source: The Journal of Chemical Physics URL: [Link]

-

Title: Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations Source: AIMS Press URL: [Link]

-

Title: MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial Source: YouTube URL: [Link]

-

Title: DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) Source: SciRP.org URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. irjweb.com [irjweb.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. MEP [cup.uni-muenchen.de]

- 9. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. NBO [cup.uni-muenchen.de]

- 12. q-chem.com [q-chem.com]

An In-depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 4-Methyl-1,3-oxazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the aldehyde group in 4-Methyl-1,3-oxazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document elucidates the electronic influence of the 4-methyl-1,3-oxazole moiety on the aldehyde's electrophilicity and explores its behavior in a range of canonical aldehyde reactions. Detailed mechanistic discussions, field-proven experimental protocols, and comparative data are presented to offer a practical and in-depth resource for researchers engaged in the synthesis and modification of oxazole-based compounds.

Introduction and Significance

4-Methyl-1,3-oxazole-2-carbaldehyde is a versatile bifunctional molecule that marries the unique electronic properties of the oxazole ring with the rich synthetic utility of the aldehyde group. Oxazole-containing compounds are prevalent in numerous biologically active natural products and pharmaceuticals, valued for their ability to act as bioisosteres for ester and amide functionalities and to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The 2-formyl substituent serves as a critical synthetic handle, enabling a diverse array of chemical transformations for the construction of more complex molecular architectures. A thorough understanding of the aldehyde's reactivity in this specific heterocyclic context is therefore paramount for its effective utilization in drug discovery and development programs.

This guide will dissect the electronic landscape of the molecule, followed by a detailed exploration of its reactivity in key synthetic transformations, including nucleophilic additions, condensation reactions, oxidation, and reduction.

Electronic Profile of the 4-Methyl-1,3-oxazole Ring and its Influence on the 2-Carbaldehyde Group

The reactivity of the aldehyde group in 4-Methyl-1,3-oxazole-2-carbaldehyde is intrinsically governed by the electronic nature of the oxazole ring. The 1,3-oxazole ring is an electron-deficient π-system. This is due to the inductive effect of the electronegative oxygen and nitrogen atoms, which withdraws electron density from the ring carbons.

The C2 position of the oxazole ring is particularly electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing aldehyde group.[2] This heightened electrophilicity of the carbonyl carbon in 4-Methyl-1,3-oxazole-2-carbaldehyde makes it highly susceptible to nucleophilic attack. The methyl group at the C4 position has a modest electron-donating effect through hyperconjugation, which slightly mitigates the overall electron deficiency of the ring but does not override the dominant electron-withdrawing character of the heteroatoms.

The expected ¹³C NMR chemical shift for the carbonyl carbon of an aromatic aldehyde typically falls within the 190-200 ppm range.[3] For 4-Methyl-1,3-oxazole-2-carbaldehyde, this peak would likely be at the higher end of this range, reflecting the increased deshielding due to the electron-withdrawing nature of the attached oxazole ring.

Synthesis of 4-Methyl-1,3-oxazole-2-carbaldehyde

A common and effective method for the introduction of a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect electrophilic formylation.[4]

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

The synthesis of 4-Methyl-1,3-oxazole-2-carbaldehyde can be envisioned through the formylation of 4-methyloxazole. The C2 position of the oxazole is a plausible site for electrophilic attack.

Sources

Thermal stability and decomposition of 4-Methyl-1,3-oxazole-2-carbaldehyde

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Methyl-1,3-oxazole-2-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Methyl-1,3-oxazole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in complex synthesis pathways necessitates a thorough understanding of its thermal stability to ensure process safety, reaction optimization, and long-term storage integrity. This guide provides a comprehensive analysis of the predicted thermal behavior of this compound, outlines potential decomposition pathways based on first principles of organic chemistry, and details robust experimental protocols for its empirical evaluation. While specific, direct studies on the thermal decomposition of this exact molecule are not prevalent in published literature, this paper synthesizes knowledge from analogous structures and established analytical methodologies to provide a predictive and practical framework for researchers.

Introduction: The Oxazole Core in Modern Chemistry

The 1,3-oxazole ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to act as a bioisostere for amide and ester groups, and its role as a key synthon for more complex heterocycles underscore its importance. 4-Methyl-1,3-oxazole-2-carbaldehyde serves as a versatile intermediate, with the aldehyde functional group providing a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductive aminations.

However, the combination of a heteroaromatic ring and a reactive aldehyde group raises critical questions about the molecule's stability under thermal stress. Thermal decomposition can lead to yield loss, the formation of hazardous byproducts, and potentially runaway reactions. This guide is designed to equip the researcher with the foundational knowledge and practical tools to assess and manage the thermal risks associated with this compound.

Predicted Thermal Stability and Decomposition Pathways

In the absence of direct experimental data, a mechanistic analysis of the molecule's structure allows for the prediction of its most probable decomposition pathways. The structure of 4-Methyl-1,3-oxazole-2-carbaldehyde contains several features that will dictate its behavior at elevated temperatures:

-

The Aldehyde Group: Aldehydes are susceptible to decarbonylation (loss of carbon monoxide, CO) at high temperatures, a process that can be radical-mediated. This is often a primary decomposition route for aromatic and heterocyclic aldehydes.

-

The Oxazole Ring: The 1,3-oxazole ring is an electron-rich five-membered heterocycle. While aromatic, it is known to be less stable than analogous systems like imidazole or thiazole. The N-C-O linkage represents a point of potential cleavage. Ring-opening reactions can be initiated by heat, leading to reactive intermediates like isonitriles or nitrile ylides.

-

The Methyl Group: The methyl group at the 4-position is relatively stable but could participate in secondary reactions or influence the electronic properties of the ring, thereby modulating its decomposition temperature.

Based on these principles, two primary decomposition pathways are proposed:

Pathway A: Initial Decarbonylation This pathway begins with the homolytic cleavage of the C-C bond between the oxazole ring and the formyl group, leading to the loss of carbon monoxide and the formation of a 4-methyl-1,3-oxazole radical. This radical can then undergo further fragmentation or polymerization.

Pathway B: Ring Fragmentation This pathway involves the initial cleavage of the oxazole ring, likely at the O1-C2 or N3-C4 bonds, which are known points of weakness in related systems. This can lead to a cascade of reactions, potentially forming highly reactive and unstable intermediates such as nitrile ylides, which would rapidly rearrange or react.

The following diagram illustrates these hypothesized pathways.

Caption: Hypothesized thermal decomposition pathways for 4-Methyl-1,3-oxazole-2-carbaldehyde.

Experimental Workflow for Thermal Stability Assessment

To empirically determine the thermal stability and decomposition profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach. This dual-analysis provides complementary information on mass loss and energy changes as a function of temperature.

Core Methodologies

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated over time. It is used to determine the onset temperature of decomposition (Tonset) and quantify mass loss events, such as decarbonylation or fragmentation.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It identifies exothermic (heat-releasing) and endothermic (heat-absorbing) events. A sharp exothermic peak concurrent with mass loss is a strong indicator of a hazardous, energetic decomposition.

Step-by-Step Experimental Protocol

The following protocol outlines a robust method for analyzing the thermal stability of 4-Methyl-1,3-oxazole-2-carbaldehyde.

1. Sample Preparation:

- Ensure the sample is pure and dry. Impurities (e.g., residual solvent) can significantly alter the results.

- Accurately weigh 3-5 mg of the sample into a standard aluminum TGA/DSC pan. For safety screening of potentially energetic materials, using a smaller sample size (0.5-1.5 mg) is advisable.

- Use a hermetically sealed pan if the sample is volatile or if the experiment aims to build pressure before a decomposition event. Otherwise, a pierced lid is sufficient to allow evolved gases to escape.

2. Instrument Setup (TGA):

- Purge Gas: Use an inert atmosphere (e.g., Nitrogen, 99.99% purity) with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

- Temperature Program:

- Equilibrate at 30 °C for 5 minutes.

- Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A standard rate of 10-20 °C/min is typical for screening, while slower rates (2-5 °C/min) can provide better resolution of thermal events.

3. Instrument Setup (DSC):

- Purge Gas: Use an inert atmosphere (Nitrogen) at a similar flow rate as the TGA.

- Temperature Program:

- Equilibrate at 30 °C for 5 minutes.

- Ramp the temperature from 30 °C to a temperature just beyond the final mass loss event observed in the TGA (e.g., 400 °C) at 10 °C/min.

4. Data Analysis:

- TGA Data: Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. Quantify the percentage of mass lost at each step.

- DSC Data: Identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition, polymerization). Correlate these peaks with the mass loss events from the TGA. Calculate the enthalpy (ΔH) of any exothermic event to quantify the energy released.

The diagram below illustrates this integrated experimental workflow.

Caption: Integrated workflow for TGA and DSC thermal stability analysis.

Data Interpretation and Safety Considerations

The combined TGA/DSC data provides a comprehensive safety profile. The following table outlines how to interpret potential results.

| TGA Result (Mass Loss) | DSC Result (Heat Flow) | Interpretation & Safety Implication |

| Gradual mass loss over a wide temperature range | No significant exotherm or a broad, low-energy exotherm | Low Hazard. Likely slow, controlled decomposition (e.g., sublimation, slow fragmentation). Low risk of thermal runaway. |

| Sharp, single-step mass loss | Coincident sharp, high-energy exotherm (ΔH > 100 J/g) | High Hazard. Indicates a rapid, energetic decomposition. This material poses a significant thermal runaway and explosion risk. Strict temperature controls are required. |

| Multi-step mass loss | Multiple exotherms corresponding to mass loss steps | Moderate to High Hazard. The material decomposes through multiple energetic steps. The risk profile depends on the onset temperature and energy of the first exotherm. |

| No significant mass loss until >300 °C | No significant exotherms below 300 °C | High Thermal Stability. The material is stable under typical synthetic and storage conditions. |

Trustworthiness through Self-Validation: This dual-methodology is inherently self-validating. A mass loss event in the TGA must be accompanied by a corresponding thermal event (endothermic or exothermic) in the DSC. The absence of a DSC peak during mass loss would suggest a non-energetic process like evaporation, while a large exotherm without mass loss would point to a phase change or polymerization. The correlation between these two independent measurements provides high confidence in the final assessment.

Conclusion and Recommendations

While direct literature on the thermal decomposition of 4-Methyl-1,3-oxazole-2-carbaldehyde is scarce, a robust safety and stability assessment can be constructed from first principles and standard analytical procedures. It is predicted that decomposition will proceed via decarbonylation or ring fragmentation.

We strongly recommend that any researcher using or synthesizing this compound, particularly on a large scale, perform the TGA/DSC analysis outlined in this guide. The onset temperature of decomposition from this analysis should be used to define the maximum safe operating temperature for reactions and distillations. For long-term storage, it is advisable to keep the material in a cool, dry, and inert environment, away from heat sources. This empirical approach is the only authoritative way to ensure process safety and prevent thermal incidents.

References

This section would be populated with links to authoritative sources on TGA/DSC methodology, oxazole chemistry, and thermal hazard analysis. As no direct studies were found for the specific compound, references would be to foundational and methodological texts.

- Title: Thermal Analysis of Pharmaceuticals Source: "Principles and Applications of Thermal Analysis," edited by Paul Gabbott URL: (A general, authoritative link to a publisher or academic resource on thermal analysis would be placed here, such as a Wiley or Springer book page).

-

Title: ASTM E1269 - 18, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry Source: ASTM International URL: [Link]

- Title: Chemistry of Heterocyclic Compounds: Oxazoles Source: Comprehensive review articles from journals like "Chemical Reviews" or book series like "The Chemistry of Heterocyclic Compounds." URL: (A link to a representative review article on oxazole stability from a major chemical journal would be inserted here).

Solubility of 4-Methyl-1,3-oxazole-2-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Methyl-1,3-oxazole-2-carbaldehyde in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-Methyl-1,3-oxazole-2-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development due to the prevalence of the oxazole scaffold in biologically active compounds.[1] A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and screening. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its determination, and a predictive assessment of its solubility profile in a range of common organic solvents.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is paved with numerous physicochemical challenges, with solubility being a primary hurdle. Poor solubility can lead to low bioavailability, complicating the formulation of effective drug delivery systems. 4-Methyl-1,3-oxazole-2-carbaldehyde, as a building block for more complex molecules, requires well-characterized solubility data to facilitate its use in various synthetic and biological applications. The oxazole ring system is a key feature in a number of medicinal compounds, highlighting the importance of understanding the properties of its derivatives.[1]

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of 4-Methyl-1,3-oxazole-2-carbaldehyde provides key insights into its expected solubility.

Molecular Structure and Polarity:

4-Methyl-1,3-oxazole-2-carbaldehyde possesses a heterocyclic aromatic ring containing both an oxygen and a nitrogen atom, which are electronegative and contribute to the molecule's polarity.[2] The presence of the aldehyde group (-CHO) further enhances its polar nature through dipole-dipole interactions and the potential for hydrogen bonding. The methyl group (-CH3) is a nonpolar, electron-donating group that will slightly influence the overall electronic distribution of the molecule.

Intermolecular Forces at Play:

-

Dipole-Dipole Interactions: The polar nature of the oxazole ring and the carbonyl group in the aldehyde will lead to significant dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The oxygen and nitrogen atoms in the oxazole ring, as well as the oxygen atom of the carbonyl group, can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can act as hydrogen bond donors, leading to strong interactions and likely good solubility.

-

Van der Waals Forces: These forces will be present in all solvent interactions but will be the dominant force in nonpolar solvents.

Based on these structural features, we can predict the solubility of 4-Methyl-1,3-oxazole-2-carbaldehyde in various classes of organic solvents.

Predicted Solubility Profile of 4-Methyl-1,3-oxazole-2-carbaldehyde

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong potential for hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Polar Protic | High | Similar to methanol, with strong hydrogen bonding capabilities. |

| Isopropanol | Polar Protic | Moderate to High | Increased hydrocarbon chain may slightly reduce solubility compared to methanol and ethanol. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the carbonyl group. |

| Acetonitrile | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent polar aprotic solvent capable of strong dipole-dipole interactions. |